γ-山椒醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

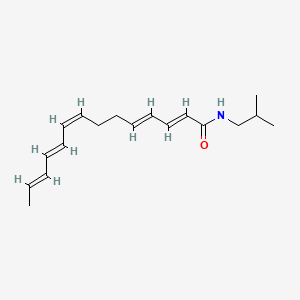

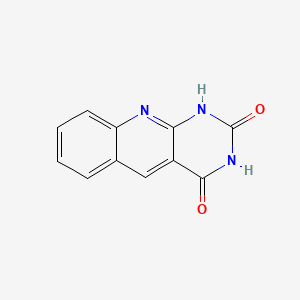

Gamma-Sanshool is an enamide obtained by the formal condensation of 2-methylpropanamine with tetradeca-2,4,8,10,12-pentaenoic acid . It is isolated from Zanthoxylum piperitum and exhibits inhibitory activity against acyl-CoA:cholesterol acyltransferase .

Synthesis Analysis

Gamma-Sanshool and hydroxy-gamma-sanshool have been synthesized from simple building blocks using an alkyne to E,E-1,3-diene isomerization reaction to stereoselectively install the E,E-2,4-diene group of the key synthetic intermediate 2E,4E,8Z,10E,12E-tetradecapentaenoic acid . This acid was then converted into both gamma-sanshool and hydroxy-gamma-sanshool by reaction with the appropriate amines .Molecular Structure Analysis

The molecular formula of gamma-Sanshool is C18H27NO . It has a net charge of 0, an average mass of 273.41310, and a mono-isotopic mass of 273.20926 .Chemical Reactions Analysis

Wittig reactions of ylides with ethyl 4-oxobut-2-enoate as well as (2E,4E)-hex-2,4-dienal were key steps to construct a carbon skeleton . The 2E,4Z-isomer in ethyl 8-hydroxyocta-2,4-dienoate can be isomerized to the desired 2E,4E-isomer with iodine as a catalyst .科学研究应用

合成和化学结构

γ-山椒醇是一种存在于花椒等芸香属植物中的多不饱和酰胺化合物,它已经由基本结构单元合成,展示了其化学复杂性和潜在的各种应用。这项合成工作为在各个领域的进一步探索奠定了基础 (徐东霞 & P. Toy,2014)。

药代动力学和代谢

一项专注于 γ-山椒醇及相关化合物药代动力学的研究确定了在生物系统中检测它们的方法,这对于了解它们在体内的行为和潜在的治疗应用至关重要 (荣荣等,2016)。

核科学和测量技术

在核科学领域,涉及 γ-山椒醇或相关方法的研究包括开发用于高水平伽马加热测量的伽马温度计和评估中子对核加热的贡献,突出了其在先进测量技术中的相关性 (R. 范纽恩霍夫 & L. 弗米伦,2020)。

感官和神经效应

γ-山椒醇已被确定为某些植物(如花椒)的感官效应中的关键化合物。它影响体感神经元,提供了对疼痛和感觉感知机制的见解,这可能对开发止痛疗法有影响 (Makoto Tsunozaki 等,2013)。

抗癌潜力

一项研究表明,γ-山椒醇对人肝癌细胞具有抗增殖和诱导细胞凋亡的活性。这表明它作为抗癌剂的潜力,突出了对其治疗应用的进一步研究的必要性 (俞友等,2015)。

作用机制

属性

CAS 编号 |

78886-65-4 |

|---|---|

分子式 |

C18H27NO |

分子量 |

273.4 g/mol |

IUPAC 名称 |

(2E,4E,8E,10E,12E)-N-(2-methylpropyl)tetradeca-2,4,8,10,12-pentaenamide |

InChI |

InChI=1S/C18H27NO/c1-4-5-6-7-8-9-10-11-12-13-14-15-18(20)19-16-17(2)3/h4-9,12-15,17H,10-11,16H2,1-3H3,(H,19,20)/b5-4+,7-6+,9-8+,13-12+,15-14+ |

InChI 键 |

KVUKDCFEXVWYBN-FMBIJHKPSA-N |

手性 SMILES |

C/C=C/C=C/C=C/CC/C=C/C=C/C(=O)NCC(C)C |

SMILES |

CC=CC=CC=CCCC=CC=CC(=O)NCC(C)C |

规范 SMILES |

CC=CC=CC=CCCC=CC=CC(=O)NCC(C)C |

熔点 |

88 - 89 °C |

物理描述 |

Solid |

同义词 |

alpha-sanshool beta-sanshool gamma-sanshool sanshool |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3,4,5-Trihydroxy-6-[5-hydroxy-2-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxyoxane-2-carboxylic acid](/img/structure/B1238885.png)

![N(4)-{2-acetamido-2-deoxy-beta-D-glucopyranosyl-(1->2)-alpha-D-mannopyranosyl-(1->3)-[2-acetamido-2-deoxy-beta-D-glucopyranosyl-(1->2)-alpha-D-mannopyranosyl-(1->6)]-beta-D-mannopyranosyl-(1->4)-2-acetamido-2-deoxy-beta-D-glucopyranosyl-(1->4)-[6-deoxy-alpha-L-galactopyranosyl-(1->6)]-2-acetamido-2-deoxy-beta-D-glucopyranosyl}-L-asparagine](/img/structure/B1238887.png)

![3-[4-(Dimethylamino)phenyl]acrylaldehyde oxime](/img/structure/B1238890.png)

![3-[4-[(5Z)-4-oxo-5-(thiophen-2-ylmethylidene)-1,3-thiazol-2-yl]piperazin-1-yl]propanenitrile](/img/structure/B1238897.png)